Ethyl 1-aminocyclopent-3-enecarboxylate

Physicochemical Properties ADME Medicinal Chemistry

Ethyl 1-aminocyclopent-3-enecarboxylate (CAS 199532-88-2) is a non-proteinogenic cyclic β-amino acid ester featuring a cyclopentene ring. Its primary utility lies in its role as a synthetic intermediate or building block, particularly for the construction of more complex spirocyclic and heterocyclic systems.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 199532-88-2
Cat. No. B174347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-aminocyclopent-3-enecarboxylate
CAS199532-88-2
Synonyms3-Cyclopentene-1-carboxylicacid,1-amino-,ethylester(9CI)
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC=CC1)N
InChIInChI=1S/C8H13NO2/c1-2-11-7(10)8(9)5-3-4-6-8/h3-4H,2,5-6,9H2,1H3
InChIKeyJCZTVTXVLRXIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Aminocyclopent-3-enecarboxylate (CAS 199532-88-2): A Cyclic β-Amino Ester Building Block


Ethyl 1-aminocyclopent-3-enecarboxylate (CAS 199532-88-2) is a non-proteinogenic cyclic β-amino acid ester featuring a cyclopentene ring. Its primary utility lies in its role as a synthetic intermediate or building block, particularly for the construction of more complex spirocyclic and heterocyclic systems . The compound possesses a quaternary α-carbon, which, upon deprotection, imparts conformational constraints that are valuable in peptidomimetic design and the synthesis of functionalized amino acid derivatives.

1
Synthetic building block for constructing spirocyclic and heterocyclic systems via cycloaddition or coupling chemistry.
2
Conformational constraint from the quaternary α-carbon supports peptidomimetic design and secondary-structure induction studies.
3
Protected ester form enables selective deprotection to the free acid for solid-phase or solution-phase peptide coupling workflows.

Procurement Risks of Substituting Ethyl 1-Aminocyclopent-3-enecarboxylate with Analogs


Simple substitution of ethyl 1-aminocyclopent-3-enecarboxylate with close analogs like the methyl ester (CAS 188177-97-1) or free carboxylic acid (CAS 27314-05-2) is not recommended without empirical validation. Altering the ester group changes key physicochemical properties, such as the calculated partition coefficient (LogP), which can significantly impact the compound's behavior as a reactant in multi-step syntheses or its ability to act as a specific conformational constraint. While the target compound has been used to generate specific spirocyclic heterocycles on solid phase and as a precursor for enantiopure cis- and trans-2-aminocyclopent-3-enecarboxylates [1], equivalent performance and reaction outcomes with other analogs are not documented.

Attribute
Target Compound
Analog Risk
Ester lipophilicity
Ethyl ester
Methyl ester analog has lower LogP; reaction partitioning in non-polar media may shift.
Ionization state
Ester-protected
Free carboxylic acid analog is significantly more polar; coupling chemistry and purification behavior may not transfer.
Synthetic outcome
Documented spirocyclic and stereocontrolled routes
Equivalent performance with other ester or acid analogs is not documented; reaction diastereoselectivity may require re-validation.

Ethyl 1-Aminocyclopent-3-enecarboxylate: Quantitative Differentiators vs. Analogs


Comparative Lipophilicity: Ethyl Ester vs. Methyl Ester and Free Acid

The target compound's ethyl ester moiety confers a distinct lipophilicity profile compared to its methyl ester and free acid analogs. Calculated LogP values, a key indicator of compound polarity and potential for passive membrane permeability, show a clear trend that can influence experimental design in both chemical synthesis and biological assays [1][2].

Comparative lipophilicity
Context-dependent
Ethyl ester: LogP 0.6–1.3 Methyl ester: LogP ~0.2 Free acid: LogP −0.43
Higher lipophilicity may support partitioning into non-polar reaction media and influence passive permeability in cell-based assay contexts.
Computational prediction values; method-dependent and not experimentally measured. Cross-study comparison only.
Physicochemical Properties ADME Medicinal Chemistry

Synthetic Utility: High-Yield Access to the Free Acid Building Block

While not a direct comparison of the ethyl ester itself, the high-yielding and scalable synthesis of its free acid derivative (1-aminocyclopent-3-ene-1-carboxylic acid) underscores the value of this chemical space. A reported multigram-scale synthesis achieves an 80% overall yield , demonstrating that advanced intermediates derived from this core structure can be accessed efficiently.

Scaffold synthetic yield
Class-level
~80% overall
Reported efficient access to the core 1-aminocyclopent-3-ene-1-carboxylic acid scaffold supports this chemical space as a viable building-block entry point.
Data are for the related free acid (CAS 27314-05-2), not the ethyl ester directly. 5-step sequence; yield context is class-level and source-specific.
Synthetic Methodology Process Chemistry Peptidomimetics

Validated Application Scenarios for Ethyl 1-Aminocyclopent-3-enecarboxylate


Synthesis of Conformationally Constrained Peptidomimetics

This compound is an ideal starting material for introducing a conformationally rigid, quaternary amino acid (1-aminocyclopent-3-ene-1-carboxylic acid, or Cpg) into peptide chains. The ethyl ester serves as a protected form that can be deprotected to the free acid and incorporated using standard peptide coupling techniques. X-ray crystallography confirms that the Cpg residue can induce a stable type II β-turn (C10) conformation, with a measured distance of 5.49(1) Å between key backbone atoms, a feature valuable for designing specific secondary structures in bioactive peptides [1].

Precursor for Stereocontrolled Synthesis of Functionalized Amino Acids

The compound is a documented precursor for the synthesis of enantiopure cis- and trans-2-aminocyclopent-3-enecarboxylates [2]. These derivatives are in turn used as chiral building blocks for the stereocontrolled synthesis of more complex acyclic β2,3-amino acid enantiomers [2]. This application is critical for researchers needing to introduce stereochemical complexity in a controlled manner for the exploration of novel chemical space in drug discovery.

Solid-Phase Synthesis of Spirocyclic Heterocycles

Ethyl 1-aminocyclopent-3-enecarboxylate has been successfully employed as a key intermediate in the solid-phase synthesis of novel spirocyclic isoxazoloimidazolidinedione heterocycles . The reaction, which utilizes a 1,3-dipolar cycloaddition, was shown to proceed with complete diastereoselectivity for the cyclopentanoid products, highlighting the compound's utility in generating libraries of three-dimensional, chiral molecules for screening campaigns .

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetics
Quaternary α-carbon constraint
Secondary-structure induction (e.g., β-turn conformation)
Stereocontrolled amino acid synthesis
Chiral precursor compatibility
Enantiopure cis/trans isomer production and downstream derivatization
Solid-phase spirocyclic heterocycle libraries
Solid-phase reaction compatibility
Diastereoselectivity and cycloaddition reaction fidelity on resin

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